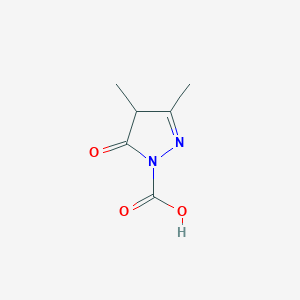
Benzene, 1,1'-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] is a complex organic compound with the molecular formula C30H46 and a molecular weight of 406.69 g/mol . This compound is characterized by its unique structure, which includes two benzene rings connected by a decane chain with multiple methyl groups. It is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the preparation of the decane chain, followed by the attachment of benzene rings and methyl groups.
Industrial Production Methods: Industrial production typically involves large-scale chemical processes, utilizing advanced equipment and techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] has diverse applications in scientific research:
Chemistry: It is used as a model compound in studying organic reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s stability and specific interactions with biological molecules make it useful in biochemical studies and drug design.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer effects, is ongoing.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] can be compared with other similar compounds:
Propiedades
Fórmula molecular |
C30H46 |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
4-[11-(3,4-dimethylphenyl)-2,11-dimethyldodecan-2-yl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C30H46/c1-23-15-17-27(21-25(23)3)29(5,6)19-13-11-9-10-12-14-20-30(7,8)28-18-16-24(2)26(4)22-28/h15-18,21-22H,9-14,19-20H2,1-8H3 |
Clave InChI |
JGGXEDAGNBSUDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)(C)CCCCCCCCC(C)(C)C2=CC(=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile](/img/structure/B13967260.png)








